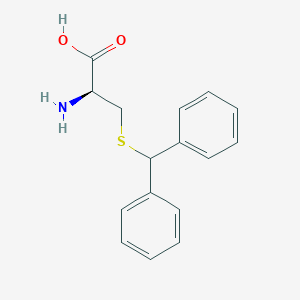![molecular formula C14H21N3O4 B11836032 5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11836032.png)
5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 5-(tert-butoxycarbonyl)-2-éthyl-4,5,6,7-tétrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylique est un composé organique complexe appartenant à la classe des pyrazolopyridines. Ce composé est caractérisé par la présence d'un groupe protecteur tert-butoxycarbonyl (BOC), qui est couramment utilisé en synthèse organique pour protéger les groupes amines pendant les réactions chimiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 5-(tert-butoxycarbonyl)-2-éthyl-4,5,6,7-tétrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylique implique généralement plusieurs étapes. Une méthode courante commence par la réaction de N-Boc-4-aminopyrazole-5-carbaldéhydes avec du 3,3-diméthoxypropanoate de méthyle ou des β-céto esters dans l'acide acétique sous reflux. Cela forme des pyrazolo[4,3-b]pyridine-6-carboxylates de méthyle (éthyle), qui sont ensuite convertis en tert-butyl carboxylates correspondants via des acides carboxyliques intermédiaires . L'hydrogénation subséquente sur un catalyseur Pd/C à 10 % à 100 °C et 25 atm fournit le composé souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées. Les principes généraux de la synthèse organique à grande échelle, tels que l'optimisation des conditions réactionnelles, l'utilisation de catalyseurs efficaces et la garantie de rendements élevés, s'appliqueraient.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 5-(tert-butoxycarbonyl)-2-éthyl-4,5,6,7-tétrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent souvent des températures contrôlées et des solvants spécifiques.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
L'acide 5-(tert-butoxycarbonyl)-2-éthyl-4,5,6,7-tétrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylique a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment en tant que précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'acide 5-(tert-butoxycarbonyl)-2-éthyl-4,5,6,7-tétrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le groupe tert-butoxycarbonyl protège la fonctionnalité amine, permettant des réactions sélectives à d'autres sites de la molécule. Cette protection est cruciale dans les processus de synthèse à plusieurs étapes, garantissant que le groupe amine reste intact jusqu'à l'étape souhaitée de la synthèse .
Applications De Recherche Scientifique
5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. This protection is crucial in multi-step synthesis processes, ensuring that the amine group remains intact until the desired stage of the synthesis .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide tert-butoxycarbonyl-4,5,6,7-tétrahydrothieno[3,2-c]pyridine-2-carboxylique
- Acide tert-butoxycarbonyl-5,6,7,8-tétrahydro-4H-pyrazolo[1,5-a][1,4]diazépine-2-carboxylique
Unicité
L'acide 5-(tert-butoxycarbonyl)-2-éthyl-4,5,6,7-tétrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylique est unique en raison de sa structure spécifique, qui comprend à la fois un noyau pyrazolo[4,3-c]pyridine et un groupe protecteur tert-butoxycarbonyl. Cette combinaison permet des réactions sélectives et en fait un intermédiaire précieux en synthèse organique.
Propriétés
Formule moléculaire |
C14H21N3O4 |
|---|---|
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
2-ethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C14H21N3O4/c1-5-17-7-9-6-16(13(20)21-14(2,3)4)8-10(12(18)19)11(9)15-17/h7,10H,5-6,8H2,1-4H3,(H,18,19) |
Clé InChI |
JKSPRTWPBWKBOR-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C2CN(CC(C2=N1)C(=O)O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


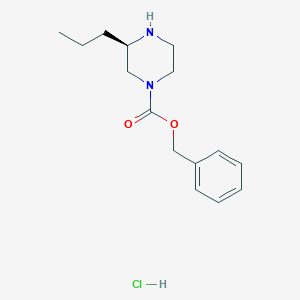
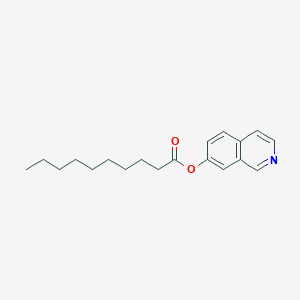



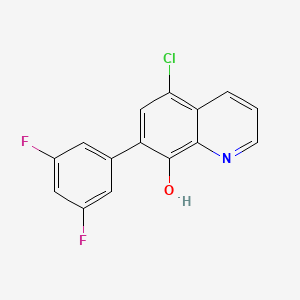


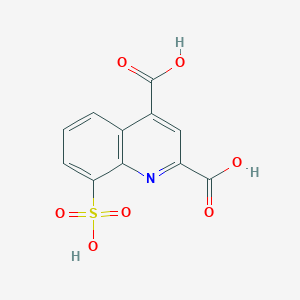
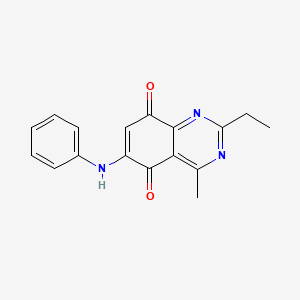
![2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11836019.png)
![6,7-Dichloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11836021.png)
